(E)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Overview
Description
(2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE: is a complex organic compound characterized by its unique structure, which includes a phthalazinone moiety and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE typically involves a multi-step process:
Formation of the Phthalazinone Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phthalazinone ring.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a coupling reaction, often using reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.
Formation of the Enamide Linkage: The final step involves the formation of the enamide linkage through a condensation reaction between the phthalazinone derivative and the trimethoxyphenyl derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the phthalazinone moiety, potentially leading to the formation of alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDE
- (2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-(3,4,5-TRIMETHOXYBENZYL)PROP-2-ENAMIDE
Uniqueness
The uniqueness of (2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE lies in its specific combination of functional groups and structural features. The presence of the phthalazinone moiety and the trimethoxyphenyl group provides a distinct set of chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H21N3O5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(E)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H21N3O5/c1-27-17-10-13(11-18(28-2)20(17)29-3)8-9-19(25)22-12-16-14-6-4-5-7-15(14)21(26)24-23-16/h4-11H,12H2,1-3H3,(H,22,25)(H,24,26)/b9-8+ |
InChI Key |
XDDULBOUNZBBBX-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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